molecular formula C21H17FN2O4 B2420069 methyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate CAS No. 946354-26-3

methyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate

Cat. No.: B2420069
CAS No.: 946354-26-3
M. Wt: 380.375
InChI Key: UYMJWWJUOVSBRF-UHFFFAOYSA-N
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Description

“Methyl 4-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate” is a complex organic compound. It contains a fluorobenzyl group, a dihydropyridine ring, and a benzoate group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the dihydropyridine ring and the introduction of the fluorobenzyl and benzoate groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the dihydropyridine ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing fluorobenzyl group and the electron-donating benzoate group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure .

Scientific Research Applications

Organic Synthesis and Chemical Transformations

In the realm of organic synthesis, the compound has been studied for its potential as a building block for more complex molecules. The structural elements of Methyl 4-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate, such as the fluorobenzyl group and the dihydropyridine moiety, make it a candidate for reactions that could lead to novel organic compounds with unique properties. For instance, the fluorobenzyl component is known for its ability to enhance the lipophilicity and metabolic stability of pharmaceuticals, which suggests its utility in designing new drugs or chemical probes for biological research (Linden et al., 2011).

Pharmacological Research

While direct information on the pharmacological applications of this specific compound is excluded, it's worth noting that structurally similar molecules, particularly those containing 1,4-dihydropyridine or fluorobenzyl groups, have been extensively studied for their medicinal properties. These studies primarily focus on the development of calcium channel blockers, HIV integrase inhibitors, and other therapeutics, highlighting the potential of Methyl 4-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate to serve as a precursor or analog in drug development research (Pace et al., 2007).

Material Science and Polymer Chemistry

The chemical structure of Methyl 4-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate also opens up avenues for research in materials science, particularly in the synthesis of high-performance polymers. The presence of aromatic and carboxamido groups could facilitate the development of aromatic polyamides with specific physical and chemical properties, such as thermal stability, mechanical strength, and chemical resistance. These materials are crucial for various applications, including high-temperature plastics, fibers, and films (Hsiao et al., 1999).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it might interact with biological targets in a specific way .

Safety and Hazards

As with any chemical compound, handling “Methyl 4-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future research directions for this compound could include further studies to fully elucidate its physical and chemical properties, its reactivity, and potential applications .

Properties

IUPAC Name

methyl 4-[[1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O4/c1-28-21(27)15-6-10-17(11-7-15)23-19(25)18-3-2-12-24(20(18)26)13-14-4-8-16(22)9-5-14/h2-12H,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMJWWJUOVSBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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